(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a cyanophenyl group connected by a propenamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Propenamide Linker: The propenamide linker can be formed through a condensation reaction between an appropriate aldehyde and an amine.
Coupling of the Benzodioxole and Cyanophenyl Groups: The final step involves coupling the benzodioxole ring with the cyanophenyl group via the propenamide linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the double bond in the propenamide linker.
Substitution: The benzodioxole and cyanophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the benzodioxole ring suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the cyanophenyl group can form hydrogen bonds or π-π interactions with biological molecules. These interactions can modulate the activity of proteins or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a cyano group.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxy group instead of a cyano group.
Uniqueness
The presence of the cyano group in (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CYANOPHENYL)-2-PROPENAMIDE makes it unique compared to its analogs. The cyano group can participate in different types of chemical reactions and interactions, potentially leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C17H12N2O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12N2O3/c18-10-13-1-5-14(6-2-13)19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,11H2,(H,19,20)/b8-4+ |
InChI Key |
RTWWROJJJMPJJU-XBXARRHUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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